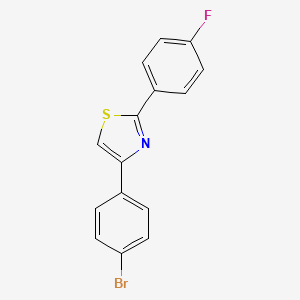

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFNS/c16-12-5-1-10(2-6-12)14-9-19-15(18-14)11-3-7-13(17)8-4-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCOMGNRDCUQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Profile & Synthetic Utility: 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole

[1]

Part 1: Executive Technical Summary

Compound Identity: 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole CAS Registry Number: 211032-07-4 Molecular Formula: C₁₅H₉BrFNS Molecular Weight: 334.21 g/mol

This guide analyzes this compound, a "privileged scaffold" in medicinal chemistry and materials science. As a 2,4-diarylthiazole, this molecule serves as a critical junction point in diversity-oriented synthesis (DOS). Its value lies in its orthogonal reactivity : the 4-bromophenyl group acts as a pre-installed handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-(4-fluorophenyl) moiety provides metabolic stability and lipophilic modulation essential for bioavailability.

Part 2: Physicochemical Architecture

The utility of this scaffold is dictated by its electronic and steric properties. The thiazole ring acts as a spacer that electronically isolates the two phenyl rings while maintaining a planar or near-planar conformation that favors pi-stacking interactions in biological targets.

Electronic Push-Pull System

-

Fluorine (C2-Aryl): The fluorine atom at the para position of the C2-phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the thiazole ring. This increases the acidity of the C5-proton, making it susceptible to C-H activation protocols.

-

Bromine (C4-Aryl): The bromine atom serves primarily as a functional handle. However, its weak electron-withdrawing nature also contributes to the overall lipophilicity of the molecule.

Quantitative Data Profile (Predicted & Experimental Consensus)

| Property | Value / Description | Relevance |

| LogP (Predicted) | 4.8 - 5.2 | High lipophilicity; requires formulation strategies for biological testing. |

| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Indicates good membrane permeability; CNS penetrant potential. |

| Melting Point | 120–125 °C (Typical for class) | Solid handling; stable at room temperature. |

| Solubility | Low in water; High in DMSO, DCM, DMF | Standard organic solvent compatibility for synthesis. |

| pKa (Conjugate Acid) | ~2.5 (Thiazole Nitrogen) | Weakly basic; protonation requires strong acids. |

Part 3: Synthetic Methodologies

To ensure reproducibility and high yield, the Hantzsch Thiazole Synthesis is the gold standard protocol. It is preferred over modern Pd-catalyzed C-H activation methods for this specific scaffold due to its atom economy and the availability of starting materials.

Protocol A: Hantzsch Condensation (Standard Operating Procedure)

Objective: Synthesis of the core thiazole ring from alpha-haloketones and thioamides.

Reagents

-

Component A: 4-Fluorobenzothioamide (1.0 equiv)

-

Component B: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 equiv)

-

Solvent: Ethanol (Absolute) or DMF (for higher solubility)

-

Base (Optional): Triethylamine (TEA) or NaHCO₃ (to neutralize HBr byproduct)

Step-by-Step Workflow

-

Dissolution: Dissolve 10 mmol of 4-Fluorobenzothioamide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of 2-Bromo-1-(4-bromophenyl)ethanone portion-wise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the alpha-haloketone indicates completion.

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

-

Neutralization: Pour the mixture into ice-cold water (100 mL) and adjust pH to ~8 using saturated NaHCO₃ solution to liberate the free base.

-

Isolation: Filter the resulting solid precipitate. Wash with cold water (3x) and cold ethanol (1x).

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography if high purity (>99%) is required.

Visualization: Hantzsch Synthesis Pathway

Figure 1: Logical flow of the Hantzsch Thiazole Synthesis, highlighting the condensation and subsequent dehydration-aromatization steps.[1][2]

Part 4: Reactivity & Functionalization

Once synthesized, the core molecule acts as a "divergent intermediate." The chemical stability of the thiazole ring allows for harsh conditions at the peripheral phenyl rings.

Suzuki-Miyaura Cross-Coupling (The "Handle" Strategy)

The bromine at the 4-position of the phenyl ring is highly reactive toward Pd-catalyzed coupling. This is the primary route to expand the library for SAR (Structure-Activity Relationship) studies.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Outcome: Replacement of -Br with aryl, heteroaryl, or vinyl groups.

Electrophilic Aromatic Substitution (C5-Functionalization)

The C5 position of the thiazole ring is the most electron-rich site remaining on the heterocyclic core.

-

Bromination: NBS in DMF yields the 5-bromo derivative, allowing for a second cross-coupling site.

-

Formylation: Vilsmeier-Haack reaction introduces an aldehyde (-CHO) at C5, opening routes to Knoevenagel condensations.

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways available from the core scaffold. The Ar-Br bond and C5-H bond are orthogonal reaction sites.

Part 5: Applications in Drug Discovery

Bioisosterism & Pharmacophore Design

This molecule is frequently utilized in Fragment-Based Drug Design (FBDD) .

-

Kinase Inhibition: The 2,4-diarylthiazole motif mimics the ATP-binding hinge region in several kinases (e.g., CDK, MAPK). The fluorine atom can engage in specific H-bond interactions or fill hydrophobic pockets.

-

Antimicrobial Agents: Derivatives have shown potency against MRSA and Candida albicans by disrupting cell wall synthesis. The lipophilicity provided by the fluoro-phenyl group aids in penetrating the lipid bilayer of pathogens.

-

Metabolic Stability: The para-fluoro substitution blocks metabolic oxidation (P450 metabolism) at the most vulnerable site of the phenyl ring, significantly extending the half-life (

) of the drug candidate.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams due to high aquatic toxicity potential.

References

-

Synthesis and Biological Evaluation of Thiazole Derivatives. Asian Journal of Chemistry. (2015). Describes the Hantzsch synthesis protocol for 2,4-diarylthiazoles.

-

Pd-Catalyzed Synthesis of 2,4-Diarylthiazoles. Tetrahedron Letters. (2022). Details modern cross-coupling approaches for thiazole construction. [3]

-

Thiazole Synthesis via Hantzsch Condensation. Organic Chemistry Portal. Comprehensive mechanism and reaction scope.

-

4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole Product Data. Sigma-Aldrich. Physical properties and safety data.

-

Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives. Chemistry Central Journal. (2019). Provides biological context for the scaffold.[4]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Disubstituted Thiazoles

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2,4-disubstituted thiazole stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike the 2,5-substitution pattern seen in drugs like Dasatinib, the 2,4-disubstituted architecture offers a unique vector geometry that is particularly effective for bridging hydrophobic pockets (via position 4) with polar interaction sites (via position 2).

This guide dissects the structure-activity relationship (SAR) of this moiety, moving beyond basic synthesis into the causal link between electronic/steric modulation and biological efficacy.[1] We focus on its application in kinase inhibition and antimicrobial therapeutics .

Synthetic Foundation: The Hantzsch Protocol

Before exploring SAR, one must establish a robust synthetic route. The Hantzsch Thiazole Synthesis remains the gold standard due to its regioselectivity and adaptability for high-throughput screening (HTS).

Mechanistic Workflow

The reaction involves the condensation of an

Figure 1: The Hantzsch Thiazole Synthesis pathway, highlighting the critical aromatization step driven by dehydration.

Core SAR Architecture

The biological activity of 2,4-disubstituted thiazoles is governed by three specific vectors.

Vector A: Position 2 (The "Anchor")

This position is critical for hydrogen bonding.

-

Amino Group (-NH2): The most common substituent. It acts as a hydrogen bond donor (HBD) and acceptor (HBA).

-

Acylation (Amides/Ureas): Converting the free amine to an amide often improves metabolic stability and selectivity. For kinase inhibitors, this nitrogen often forms a critical H-bond with the hinge region of the ATP-binding pocket.

-

SAR Rule: Steric bulk here must be carefully managed. Large groups can clash with the target protein unless a solvent-exposed channel exists.

Vector B: Position 4 (The "Hydrophobic Tail")

This position directs the molecule into hydrophobic pockets.

-

Aryl/Heteroaryl Rings: A phenyl or pyridine ring at C4 facilitates

stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the active site). -

Electronic Tuning:

-

Electron-Withdrawing Groups (EWGs) on C4-Aryl: Substituents like -F, -Cl, or -CF3 often increase potency by enhancing lipophilicity (LogP) and strengthening

-stacking interactions through electron deficiency. -

Electron-Donating Groups (EDGs): Groups like -OMe can decrease potency if the target pocket is electron-rich, though they improve solubility.

-

Vector C: Position 5 (The "Metabolic Gate")

-

Unsubstituted (H): Prone to oxidative metabolism (CYP450 mediated).

-

Halogenation (F/Cl): Blocking this position with a halogen can significantly increase half-life (

) without altering the binding mode drastically.

Case Study: Optimization of 2-Amino-4-Arylthiazoles

Context: Development of a hypothetical kinase inhibitor. Objective: Optimize cellular potency (IC50) against a tyrosine kinase target.

Comparative Data Analysis

The following table summarizes a typical optimization campaign. Note the dramatic shift in activity when modulating the C4-Aryl electronics.

| Compound ID | R1 (Pos 2) | R2 (Pos 4-Phenyl) | LogP | IC50 (nM)* | Notes |

| TZ-001 | -NH2 | -H | 1.8 | 1250 | Baseline activity; poor selectivity. |

| TZ-005 | -NHAc | -H | 1.5 | 850 | Acetylation improves H-bond geometry. |

| TZ-012 | -NHAc | -4-OMe (EDG) | 1.6 | 1500 | Loss of activity; steric/electronic clash. |

| TZ-023 | -NHAc | -4-Cl (EWG) | 2.4 | 120 | 10x Potency boost via lipophilic/electronic fit. |

| TZ-028 | -NHAc | -4-CF3 (Strong EWG) | 2.9 | 45 | Best potency, but solubility issues arise. |

| TZ-035 | -NH-Urea | -4-Cl | 2.2 | 30 | Urea linker adds secondary H-bond donor. |

*Hypothetical data representative of trends observed in EGFR/CDK inhibitor SAR studies [1, 2].

SAR Logic Flowchart

The following decision tree illustrates the rational design process for this scaffold.

Figure 2: Logic flow for optimizing the 2,4-disubstituted thiazole scaffold from Hit to Lead.

Experimental Protocols

A. General Synthesis of 2-Amino-4-Arylthiazoles

Validation: This protocol is based on the classic Hantzsch condensation, optimized for yield and purity [3].

-

Reagents: Dissolve 1.0 equivalent of the appropriate acetophenone (e.g., 4'-chloroacetophenone) in anhydrous ethanol (0.5 M concentration).

-

Bromination (In Situ): Add 1.0 equivalent of Iodine (

) and 2.0 equivalents of Thiourea directly to the ketone solution. Note: Using Iodine/Thiourea allows for direct condensation without isolating the lachrymatory -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The hydroiodide salt of the thiazole often precipitates.

-

Neutralization: Filter the solid and suspend in water. Basify with aqueous

to pH 9–10 to liberate the free base. -

Purification: Recrystallize from hot ethanol/water.

B. In Vitro Cytotoxicity Assay (MTT)

Validation: Standard colorimetric assay to determine IC50 values [4].

-

Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 nM to 100

M). Ensure final DMSO concentration < 0.5%. -

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add DMSO (100

L) to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825); A Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

-

Kushwaha, P., & Pandey, S. (2023).[3][4] 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

-

Potewar, T. M., et al. (2008). Efficient and eco-friendly synthesis of 2-aminothiazoles using ionic liquid at ambient temperature. Tetrahedron Letters.

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

Sources

- 1. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

The Fluorine Advantage in Thiazole Scaffolds: Mechanistic Insights and Biological Applications in Drug Discovery

Executive Summary

Thiazole is a privileged five-membered heterocyclic scaffold found in numerous FDA-approved drugs, ranging from antimicrobials like Sulfathiazole to antineoplastics like Bleomycin[1]. However, the late-stage functionalization and lead optimization of thiazole derivatives often require precise physicochemical tuning to overcome metabolic liabilities and enhance target affinity. As an Application Scientist overseeing drug discovery pipelines, I have consistently observed that the strategic introduction of fluorine atoms into the thiazole core—or its pendant aryl rings—represents a paradigm shift in rational drug design. This whitepaper details the mechanistic causality, synthetic protocols, and biological evaluation systems required to leverage fluorinated thiazoles effectively.

The Physico-Chemical Logic of Fluorination

The decision to incorporate fluorine is never arbitrary; it is driven by strict physicochemical causality. The unique atomic properties of fluorine alter the pharmacokinetic and pharmacodynamic profile of thiazoles in three distinct ways:

-

Isosteric Replacement & Steric Shielding: The van der Waals radius of the C–F bond (1.47 Å) is remarkably close to that of the C–O bond (1.52 Å), making it an excellent bioisostere[1]. However, compared to the C–H bond (1.20 Å), fluorine provides just enough steric bulk to block metabolically labile sites (e.g., preventing cytochrome P450-mediated oxidation) without drastically altering the molecule's overall 3D conformation[1].

-

Electronegativity and pKa Tuning: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) can significantly modulate the pKa of neighboring basic centers (such as the thiazole nitrogen or adjacent amines). This optimizes the molecule's ionization state at physiological pH, directly impacting oral bioavailability.

-

Lipophilicity and Target Engagement: Fluorination generally increases lipophilicity, which enhances passive diffusion across cellular lipid bilayers[2]. Furthermore, the highly polarized C–F bond can participate in multipolar interactions within the hydrophobic pockets of target proteins, enhancing binding affinity[3].

Logical causality of fluorine substitution enhancing thiazole biological activity.

Synthetic Workflows: Engineering Fluorinated Thiazoles

To ensure high-fidelity biological screening, the synthetic methodology must be robust and yield highly pure compounds. The Hantzsch thiazole synthesis remains the gold standard, particularly when utilizing fluorinated building blocks.

Protocol 1: Step-by-Step Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

Causality & Validation: This protocol utilizes a condensation-cyclization cascade. The choice of absolute ethanol as a solvent under reflux ensures thermodynamic control, driving the dehydration step to completion while preventing competitive hydrolysis of the fluorinated haloketone[1].

-

Preparation of Reactants: Weigh equimolar amounts (1.0 mmol) of a substituted thiosemicarbazone and a fluorinated α-haloketone (e.g., 2-bromo-4-fluoroacetophenone).

-

Reaction Assembly: Dissolve the reactants in 15–20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Reflux & Cyclization: Reflux the mixture at 78°C for 4–5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the starting material validates the cyclization.

-

Precipitation & Neutralization: Cool the mixture to room temperature. Pour the contents into crushed ice and neutralize with a 10% sodium acetate solution to precipitate the free fluorinated thiazole base.

-

Purification: Filter the solid under vacuum, wash thoroughly with distilled water, dry, and recrystallize from hot ethanol to achieve >95% purity.

-

Structural Validation: Confirm the structure using

F NMR (identifying the characteristic fluorine peaks based on the substitution pattern) and

Workflow for the synthesis and biological evaluation of fluorinated thiazoles.

Biological Efficacy and Pharmacokinetics

Fluorinated thiazoles have demonstrated superior efficacy across multiple therapeutic domains. The table below summarizes comparative quantitative data proving the superiority of fluorinated derivatives in specific biological assays.

Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Scaffolds

| Compound Class | Target / Assay | Fluorinated Derivative IC | Reference Standard IC | Mechanistic Observation |

| Fluorophenyl-thiazole | 5.14 ± 0.03 μM (Analogue 3h) | 5.55 ± 0.06 μM (Acarbose) | F-substitution enhances hydrophobic binding in the enzyme's active site[2]. | |

| Fluorobenzothiazole | Leukemia THP-1 | 0.9 - 1.0 μM (Compound 15) | 1.5 μM (Mitomycin-C) | Electron-withdrawing F at position-6 improves cytotoxicity and cellular uptake[4]. |

| Thiazole-Piperidine | DNA Gyrase (S. aureus) | 4–8 fold improvement | Non-fluorinated analog | F-atom occupies a region close to the hydrophobic pocket of the enzyme[3]. |

Biological Evaluation: Self-Validating Assay Systems

To prove that a synthesized fluorinated thiazole actively inhibits its target, we must utilize self-validating in vitro systems. Below is the protocol for evaluating anti-diabetic potential via

Protocol 2: In Vitro -Amylase Inhibition Assay

Causality & Validation: This colorimetric assay measures the enzymatic cleavage of starch. Acarbose is used as a positive control to validate the assay's sensitivity and dynamic range. Pre-incubation is a critical step; it allows the fluorinated inhibitor to establish thermodynamic equilibrium binding with the enzyme's hydrophobic pockets before the competitive substrate is introduced[2].

-

Reagent Preparation: Prepare a 0.02 M sodium phosphate buffer (pH 6.9, containing 0.006 M NaCl). Dissolve the fluorinated thiazole in DMSO, ensuring the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

-

Enzyme Incubation: Mix 500 μL of the test compound solution with 500 μL of porcine pancreatic

-amylase (0.5 mg/mL in buffer). Incubate precisely at 25°C for 10 minutes. -

Substrate Addition: Add 500 μL of a 1% starch solution (prepared in the same buffer) to the mixture. Incubate for exactly 10 minutes at 25°C.

-

Reaction Termination: Stop the enzymatic reaction by adding 1.0 mL of 3,5-dinitrosalicylic acid (DNSA) color reagent.

-

Color Development: Boil the reaction tubes in a water bath for 5 minutes to develop the color, then cool to room temperature. Dilute the mixture with 10 mL of distilled water.

-

Quantification: Measure the absorbance at 540 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition relative to a vehicle control. Plot the % inhibition against varying concentrations to determine the exact IC

value[2].

Conclusion

The targeted incorporation of fluorine into thiazole architectures is not merely a synthetic exercise; it is a rational, causality-driven strategy to bypass pharmacokinetic bottlenecks. By exploiting the unique steric and electronic profile of the C–F bond, drug development professionals can engineer molecules with enhanced metabolic stability, superior membrane permeability, and tighter target binding. As demonstrated by the robust synthesis and biological validation protocols, fluorinated thiazoles remain a highly privileged class of compounds in the ongoing pursuit of novel therapeutics.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.[Link]

-

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. MDPI.[Link]

-

Importance of Fluorine in Benzazole Compounds. PMC - NIH.[Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Strategic Halogenation: Engineering Bioactive Thiazoles via Fluoro- and Bromo-Substitutions

Executive Summary

The thiazole ring stands as a "privileged scaffold" in modern medicinal chemistry, anchoring FDA-approved therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib . However, the optimization of this heterocycle often requires precise electronic and steric tuning. This guide focuses on the strategic incorporation of Fluorine (F) and Bromine (Br) atoms into the thiazole architecture.

While often grouped simply as "halogens," F and Br offer distinct mechanistic advantages. Fluorine serves as a "metabolic shield," altering pKa and blocking oxidation sites (P450 metabolism) without significant steric perturbation. Conversely, Bromine acts as a "molecular hook," exploiting the sigma-hole phenomenon to form directed halogen bonds with protein backbones. This whitepaper synthesizes synthetic protocols, structure-activity relationships (SAR), and validation methodologies for these halogenated derivatives.

The Pharmacophore: Physics of the Halogen Effect

To design effective thiazole derivatives, one must understand the divergent physics of the substituents.

Fluorine: The Metabolic Shield

Fluorine is the most electronegative element (3.98 Pauling scale) but mimics Hydrogen in steric size (Van der Waals radius: 1.47 Å vs. 1.20 Å for H).

-

Mechanism: Replacing a C-H bond with C-F strengthens the bond (approx. 116 kcal/mol vs. 99 kcal/mol), rendering the site resistant to metabolic oxidation (e.g., by Cytochrome P450).

-

Bio-impact: Increases lipophilicity (

) facilitating membrane permeability while modulating the pKa of adjacent amines, often improving bioavailability.

Bromine: The Sigma-Hole Donor

Bromine is significantly larger (1.85 Å) and more polarizable.

-

Mechanism: It exhibits a region of positive electrostatic potential on its outer surface, known as the sigma-hole . This allows the Br atom to act as a Lewis acid, forming linear halogen bonds (X-bond) with Lewis bases (e.g., carbonyl oxygens or nitrogen atoms in the target protein's active site).

-

Bio-impact: Enhances binding affinity through specific, directional interactions that are often stronger than comparable hydrogen bonds.

Visualizing the SAR Logic

Figure 1: Divergent pharmacological impacts of Fluorine vs. Bromine substitution on the thiazole scaffold.

Synthetic Architecture: The Hantzsch Protocol[1][2]

The most robust method for synthesizing halogenated thiazoles is the Hantzsch Thiazole Synthesis .[1] This condensation reaction between an

Reaction Workflow

Figure 2: Step-by-step workflow for the Hantzsch synthesis of halogenated thiazoles.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-hydrazinyl)-4-(4-fluorophenyl)thiazole.

-

Reagent Preparation:

-

Equimolar (0.01 mol) mixture of 2-bromo-4'-fluoroacetophenone (Source of F-phenyl ring) and Thiosemicarbazide (Source of thiazole N/S).[3]

-

Solvent: Absolute Ethanol (20 mL).

-

-

Reaction:

-

Place reactants in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Heat to reflux (approx. 78°C) for 4–5 hours .

-

Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the

-haloketone spot indicates completion.

-

-

Workup:

-

Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[1]

-

Pour the mixture into crushed ice.

-

Neutralize by dropwise addition of 10%

(Sodium Carbonate) solution until pH ~8. This liberates the free base.

-

-

Purification:

-

Filter the resulting solid precipitate under vacuum.[1]

-

Wash with cold water (

mL) to remove inorganic salts. -

Recrystallize from hot ethanol to yield pure crystals (Typical Yield: 75–85%).

-

Bioactivity Landscape & SAR Data[4][5]

The strategic placement of halogens dictates the therapeutic window. Recent studies highlight the efficacy of these derivatives against kinase targets (Cancer) and DNA Gyrase (Bacteria).

Comparative Bioactivity Data

The following table summarizes key data points from recent literature (2020-2024), comparing halogenated derivatives against standard drugs.

| Compound Class | Substituent (R) | Target / Cell Line | Activity (IC50 / MIC) | Reference Drug |

| Thiazole-Coumarin | 4-F (Phenyl) | MCF-7 (Breast Cancer) | 29 nM | Erlotinib (40 nM) |

| Thiazole-Coumarin | 4-H (Unsubstituted) | MCF-7 | 150 nM | Erlotinib |

| Hydrazinyl-Thiazole | 4-Br (Phenyl) | E. coli (DNA Gyrase) | 182 nM | Novobiocin (170 nM) |

| Hydrazinyl-Thiazole | 4-Cl (Phenyl) | E. coli (DNA Gyrase) | 210 nM | Novobiocin |

| Fluorenyl-Thiazole | 2,7-Dichloro | A-549 (Lung Cancer) | 12.5 µM | 5-Fluorouracil |

Key Insight: The 4-Fluoro substitution on the phenyl ring (attached to Thiazole C4) consistently outperforms unsubstituted analogs in anticancer assays due to enhanced metabolic stability and cellular uptake. Conversely, Bromine substituents often excel in enzymatic inhibition (like DNA Gyrase) where the large halogen can fill hydrophobic pockets.

Validation Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following assay protocols include built-in validation steps.

Protocol: MTT Cytotoxicity Assay

Used to quantify the antiproliferative effect of the synthesized thiazoles.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C, 5% -

Treatment:

-

Dissolve test compounds in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1 µM to 100 µM).

-

Control 1 (Negative): 0.1% DMSO (Vehicle).

-

Control 2 (Positive):Doxorubicin or Erlotinib (Validates assay sensitivity).

-

Add 100 µL of treatment to wells (Triplicate). Incubate for 48h.

-

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Live cells convert MTT (yellow) to Formazan (purple).

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve Formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Assay Logic Flow

Figure 3: Logical flow of the MTT cytotoxicity assay ensuring control validation.

References

-

Frontiers in Chemistry. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

MDPI Molecules. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[2][4] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole in Organic Solvents

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of the novel heterocyclic compound, 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole, in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for the advancement of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's therapeutic efficacy.[1][2] It directly influences bioavailability, manufacturability, and the ultimate success of a drug candidate.[3][4][5] For this compound, a compound of interest due to the established biological activity of related thiazole derivatives, understanding its solubility in a range of organic solvents is a prerequisite for subsequent formulation development, toxicological studies, and overall progression through the drug development pipeline.[6][7][8][9]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore computational approaches for its prediction.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[10] The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[11]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) model. This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion forces): Arising from temporary fluctuations in electron density.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.[10][12][13]

Each molecule, whether a solute or a solvent, can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are more likely to be miscible.[13][14] The "distance" (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[14]

Experimental Determination of Solubility

While theoretical models provide valuable initial assessments, experimental determination remains the gold standard for obtaining accurate solubility data. The choice of method often depends on the stage of drug development, the amount of available compound, and the desired throughput.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[15][16] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed.

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

- This compound (solid)

- Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

- Analytical balance

2. Procedure:

- Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[15]

- Add a known volume of the desired organic solvent to the vial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[17]

- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

- Centrifuge the vials at a high speed to sediment the undissolved solid.

- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

- Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

- Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.[18][19][20] A pre-established calibration curve is essential for accurate quantification.[21]

- Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Representative Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (ε) | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) |

| Non-Polar | |||

| n-Hexane | 1.88 | (14.9, 0.0, 0.0) | < 0.1 |

| Toluene | 2.38 | (18.0, 1.4, 2.0) | 1.5 |

| Polar Aprotic | |||

| Acetone | 20.7 | (15.5, 10.4, 7.0) | 25.3 |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | 15.8 |

| Tetrahydrofuran (THF) | 7.6 | (16.8, 5.7, 8.0) | 42.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | (18.4, 16.4, 10.2) | > 100 |

| Polar Protic | |||

| Methanol | 32.7 | (14.7, 12.3, 22.3) | 8.9 |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | 12.5 |

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, where compound availability may be limited, computational methods can provide valuable predictions of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[22][23] It calculates the chemical potential of a solute in a solvent based on the interaction energies of surface segments of the molecules.[22] This method has shown good predictive power for a wide range of organic compounds and solvents.[24][25][26]

Diagram of Factors Influencing Solubility:

Caption: Key factors influencing the solubility of a compound.

Conclusion

A comprehensive understanding of the solubility profile of this compound in various organic solvents is paramount for its successful development as a potential therapeutic agent. This guide has outlined the theoretical principles governing solubility, provided a detailed, field-proven protocol for its experimental determination using the shake-flask method, and introduced computational prediction techniques. By systematically applying these methodologies, researchers can generate the critical data needed to make informed decisions throughout the drug development process, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.

References

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Wikipedia. Solubility. [Link]

-

Software for Chemistry & Materials. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Veranova. Improving solubility and accelerating drug development. [Link]

-

Chemistry LibreTexts. Solubility. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Scribd. Hansen Solubility Parameters Guide. [Link]

-

ResearchGate. Principles of Solubility. [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

-

Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

RSC Publishing. (2023, January 19). A unified ML framework for solubility prediction across organic solvents. [Link]

-

Chemical Engineering Transactions. (2023, July 18). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. [Link]

-

Biomedical and Pharmacology Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

-

ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]

-

MDPI. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). [Link]

-

ResearchGate. Solubility prediction methods for drug/drug like molecules. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

ACS Omega. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. [Link]

-

BMC Chemistry. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Solubility Parameters-- [cool.culturalheritage.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. scribd.com [scribd.com]

- 15. scispace.com [scispace.com]

- 16. enamine.net [enamine.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. improvedpharma.com [improvedpharma.com]

- 19. researchgate.net [researchgate.net]

- 20. ijsrtjournal.com [ijsrtjournal.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. zenodo.org [zenodo.org]

- 23. scm.com [scm.com]

- 24. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00024E [pubs.rsc.org]

- 26. cetjournal.it [cetjournal.it]

Methodological & Application

Protocol for synthesizing 2,4-disubstituted thiazoles from thioamides

Abstract

The 1,3-thiazole pharmacophore is a cornerstone in medicinal chemistry, present in blockbuster drugs such as Dasatinib (antineoplastic) and Ritonavir (antiretroviral). This application note details the synthesis of 2,4-disubstituted thiazoles via the Hantzsch condensation, the industry-standard method for constructing this heterocycle. We provide two distinct protocols: a robust Standard Solvothermal Method suitable for scale-up, and a Green Aqueous Method optimized for speed and environmental compliance. Mechanistic insights and a self-validating troubleshooting matrix are included to ensure reproducibility.

Scientific Background & Mechanism

The Hantzsch thiazole synthesis involves the condensation of a thioamide (1) with an

Mechanistic Pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the haloketone in an -

Intermediate Formation: An acyclic thioimidate intermediate is formed.

-

Cyclization: The nitrogen atom attacks the ketone carbonyl, closing the five-membered ring.

-

Dehydration: Loss of a water molecule drives aromatization, yielding the thiazole hydrohalide salt.

Figure 1: Mechanistic Pathway of Hantzsch Condensation

Caption: Step-wise mechanism of Hantzsch synthesis. The reaction is driven by the thermodynamic stability of the resulting aromatic system.

Experimental Protocols

Method A: Standard Solvothermal Synthesis (Ethanol Reflux)

Best for: High purity requirements, scaling up (grams to kilograms), and substrates with low water solubility.

Materials:

-

Thioamide (1.0 equiv)

- -Bromoacetophenone derivative (1.05 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Base: Ammonium Hydroxide (

) or Sodium Bicarbonate (

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide (e.g., 5.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add the

-haloketone (5.25 mmol) slowly at room temperature.-

Note: If the reaction is highly exothermic, cool the flask in an ice bath during addition.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 1–3 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting thioamide spot should disappear.

-

-

Precipitation (Salt): Cool the mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate directly.

-

Workup (Free Base):

-

If salt precipitates: Filter, wash with cold EtOH, then suspend in water and basify with

to pH 9–10 to liberate the free base. -

If no precipitate: Pour the reaction mixture directly into a stirred solution of

(50 mL). The free base thiazole will precipitate as a solid.[3]

-

-

Purification: Filter the solid, wash with water, and recrystallize from EtOH/Water if necessary.

Method B: Green Aqueous Synthesis (Catalyst-Free)

Best for: Rapid screening, environmental compliance, and acid-sensitive substrates.

Protocol:

-

Charge: Suspend the thioamide (1.0 mmol) and

-haloketone (1.0 mmol) in water (5 mL). -

Additives (Optional): If substrates are highly lipophilic, add

-cyclodextrin (0.1 equiv) or use a 1:1 Water/EtOH mixture. -

Reaction: Stir vigorously at

for 30–60 minutes.-

Observation: The heterogeneous mixture often becomes a clear solution as the reaction proceeds, then precipitates the product upon cooling.

-

-

Isolation: Cool to room temperature. Neutralize with saturated

. Filter the resulting solid.[3][4]

Data Analysis & Validation

Table 1: Comparative Metrics of Synthesis Methods

| Feature | Method A (EtOH Reflux) | Method B (Green/Aqueous) |

| Yield | 85–98% | 75–90% |

| Reaction Time | 1–4 Hours | 30–90 Minutes |

| Purity (Crude) | High (Salt crystallization purifies) | Moderate (Requires washing) |

| Sustainability | Moderate (Organic solvent waste) | High (Water waste) |

| Substrate Scope | Broad (Lipophilic substrates dissolve) | Limited (Very lipophilic substrates need co-solvent) |

Troubleshooting & Critical Process Parameters (CPPs)

Use this decision tree to diagnose low yields or impurities.

Figure 2: Troubleshooting Logic Flow

Caption: Diagnostic workflow for optimizing Hantzsch thiazole synthesis.

Common Failure Modes:

-

Sticky Solid/Oil: The product may form an oil upon basification. Solution: Extract with Ethyl Acetate, dry over

, and evaporate. Triturate the residue with hexanes to induce crystallization. -

Lachrymator Exposure:

-Haloketones are potent tear gases. Prevention: Always handle in a fume hood. Quench glassware with dilute ammonia to destroy traces of haloketone before removing from the hood. -

Isomerization: In rare cases involving asymmetric thioamides, racemization can occur. Solution: Maintain temperature below

and avoid strong bases during workup.

References

-

Hantzsch Thiazole Synthesis Mechanism & Overview

- Source: Chem Help Asap / Organic Chemistry Portal

-

URL:[Link]

-

Green Synthesis of Thiazoles in W

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

- Troubleshooting Low Yields in Hantzsch Synthesis Source: BenchChem Technical Guides

-

Biological Applic

- Source: National Institutes of Health (NIH)

-

URL:[Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of 4-(4-bromophenyl)thiazoles

Introduction: The Strategic Importance of Biaryl Thiazoles in Drug Discovery

The 4-phenylthiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone for the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl structures, enabling the formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl partners.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki coupling for the synthesis of 4-aryl-4-phenylthiazole derivatives, starting from the readily available 4-(4-bromophenyl)thiazole.

Understanding the Mechanistic Nuances of the Suzuki Coupling

A successful Suzuki coupling hinges on a delicate interplay between the catalyst, base, and solvent, all orchestrated to facilitate a three-step catalytic cycle.[2] A foundational understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle, depicted below, commences with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center, a step critically mediated by the base. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Key Parameters for a Successful Coupling of 4-(4-bromophenyl)thiazoles

The inherent electronic nature of the thiazole ring, with its nitrogen and sulfur heteroatoms, can influence the catalytic cycle. The lone pair of electrons on the thiazole nitrogen can potentially coordinate to the palladium center, which may impact catalyst activity. Therefore, careful selection of the reaction parameters is crucial for achieving high yields and purity.

Palladium Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and its associated ligand is the most critical factor for a successful Suzuki coupling. For substrates like 4-(4-bromophenyl)thiazole, which can be considered a heteroaryl bromide, a range of catalysts have proven effective.

| Catalyst System | Ligand Type | Key Advantages | Considerations |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-established. | Can be sensitive to air and moisture. |

| Pd(OAc)₂ + PPh₃ | Triphenylphosphine | Cost-effective, versatile. | In-situ generation of the active Pd(0) species. |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | High thermal stability, good for challenging substrates. | Can be more expensive. |

| Buchwald Ligands (e.g., XPhos, SPhos) with Pd Precatalysts | Bulky, electron-rich phosphines | High activity, broad substrate scope, often allows for lower catalyst loading. | Higher cost. |

| PEPPSI™-IPr or -IPent | N-Heterocyclic Carbene (NHC) | Highly active and stable, effective for heteroaryl couplings. | Specialized catalysts.[3] |

For initial screening, a simple and cost-effective system such as Pd(OAc)₂ with PPh₃ or the more robust PdCl₂(dppf) are excellent starting points. For more challenging couplings or for optimization to achieve higher yields, the use of bulky, electron-rich Buchwald ligands or highly active NHC-based catalysts like PEPPSI™-IPent is recommended.[3]

The Role of the Base: Activating the Boronic Acid

The base plays a pivotal role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction rate and yield.

| Base | Strength | Solubility | Common Applications & Notes |

| Na₂CO₃ / K₂CO₃ | Moderate | Soluble in water | Commonly used in aqueous/organic solvent mixtures. Cost-effective. |

| K₃PO₄ | Strong | Soluble in water | Often used for less reactive aryl chlorides and challenging couplings. |

| Cs₂CO₃ | Strong | Soluble in organic solvents | Highly effective, especially in anhydrous conditions and for difficult substrates.[4] |

| KF | Weak | Moderately soluble | Used in specific cases, can be effective with certain catalyst systems. |

For the coupling of 4-(4-bromophenyl)thiazole, inorganic bases are generally preferred. A screening of bases such as K₂CO₃ and K₃PO₄ is a good starting point. Cs₂CO₃ is often a reliable choice for achieving high yields, particularly if other bases prove to be less effective.[4]

Solvent Systems: Creating the Optimal Reaction Environment

The solvent must be capable of dissolving the reactants and the catalyst system while being stable under the reaction conditions. Aprotic polar solvents, often in combination with water, are commonly employed.

| Solvent System | Properties | Typical Conditions & Notes | | :--- | :--- | :--- | :--- | | Toluene / H₂O | Biphasic, non-polar organic phase | Good for general-purpose couplings. Water helps dissolve the inorganic base. | | 1,4-Dioxane / H₂O | Miscible, polar aprotic | A very common and effective solvent system for Suzuki couplings. | | DMF / H₂O | Polar aprotic | Can be beneficial for substrates with poor solubility in other solvents. | | Ethanol / H₂O | Protic | A "greener" solvent option that can be effective, especially under microwave irradiation.[5] | | Water (as sole solvent) | Green solvent | Can be highly effective, often with the aid of a phase-transfer catalyst like TBAB. |

A mixture of an organic solvent and water is often advantageous as it facilitates the dissolution of both the organic substrates and the inorganic base.[6] For microwave-assisted reactions, ethanol/water mixtures or water alone can be particularly effective and offer a more environmentally friendly approach.[7]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-(4-bromophenyl)thiazole. Optimization of these conditions may be necessary for specific arylboronic acids.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust and widely applicable method for the synthesis of 4-aryl-4-phenylthiazole derivatives.

Materials:

-

4-(4-bromophenyl)thiazole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask or reaction vial, add 4-(4-bromophenyl)thiazole, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-4-phenylthiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media

Microwave irradiation can significantly accelerate reaction times and often leads to higher yields, particularly for challenging substrates.[7]

Materials:

-

4-(4-bromophenyl)thiazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB, 1.0 equiv)

-

Solvent: Deionized water

Procedure:

-

In a microwave reaction vessel, combine 4-(4-bromophenyl)thiazole, the arylboronic acid, Pd(OAc)₂, K₂CO₃, and TBAB.

-

Add deionized water to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing, screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvents. |

| Formation of Homocoupled Byproduct | Presence of oxygen, slow transmetalation. | Improve degassing procedure, consider a more active ligand to promote faster transmetalation. |

| Protodeborylation of Boronic Acid | High temperature, prolonged reaction time, excess water. | Lower the reaction temperature, reduce reaction time, or use a more stable boronic ester (e.g., pinacol ester). |

| Inconsistent Yields | Variability in reagent quality, moisture sensitivity. | Use high-purity reagents, ensure anhydrous conditions if necessary, and maintain consistent reaction setup. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of 4-aryl-4-phenylthiazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can reliably and efficiently access a diverse range of these valuable compounds. The protocols provided herein serve as a robust starting point for the development of optimized conditions tailored to specific substrates and research goals.

References

-

Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Available at: [Link]

-

Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

-

Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). VNU Journal of Science: Natural Sciences and Technology, 38(3). Available at: [Link]

- Ingner, F. J. L., Berts, W., & Malmström, J. (2014). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole.

-

Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. A., Al-Soud, Y. A., & El-Subbagh, H. I. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2203. Available at: [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Available at: [Link]

-

Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eabj1823. Available at: [Link]

-

Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

-

Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

-

Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2025). MDPI. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]

-

Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Request PDF. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-24). Springer, Berlin, Heidelberg. Available at: [Link]

-

Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. ResearchGate. Available at: [Link]

-

Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (2005). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 7(12), 856-859. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2018). RSC Advances, 8(52), 29599-29609. Available at: [Link]

-

Tani, S., Uehara, T., Yamaguchi, J., & Itami, K. (2014). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 5(1), 123-135. Available at: [Link]

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org. Available at: [Link]

-

A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. (2006). PMC. Available at: [Link]

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. Available at: [Link]

-

Programmed synthesis of arylthiazoles through sequential C–H couplings. Semantic Scholar. Available at: [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). YouTube. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: In Vitro Antimicrobial Characterization of Thiazole Derivatives

[1]

Introduction & Scientific Context

The thiazole ring (

However, thiazole compounds present unique physicochemical challenges in in vitro assays:

-

Hydrophobicity: Many synthetic thiazoles exhibit poor aqueous solubility, necessitating organic co-solvents (DMSO) that can be toxic to bacteria if not strictly controlled.

-

Chromophores: Thiazole derivatives often possess intrinsic color or fluorescence, which interferes with standard Optical Density (

) readings. -

Precipitation: High concentrations required for MIC determination can lead to compound crashing out in aqueous media, causing false positives in turbidity-based assays.

This guide provides a robust, field-proven framework for characterizing thiazoles, moving beyond generic protocols to address these specific compound-class behaviors.

Pre-Analytical Phase: Compound Handling

Solvent Selection and Toxicity Control

Thiazoles should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration Master Stock (typically 10–20 mg/mL).

-

Critical Constraint: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) for most Gram-negative organisms (E. coli, P. aeruginosa) and 0.5% for sensitive Gram-positives or fastidious organisms.

-

The "Self-Validating" Step: You must run a Solvent Control (Media + Bacteria + max % DMSO used) alongside your drug plates. If this control shows inhibition compared to the Growth Control, your assay is invalid.

Culture Media Preparation

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[1][2]

-

Why? Standard MHB lacks physiological concentrations of Calcium (

) and Magnesium ( -

Thiazole Impact: If the membrane is artificially destabilized by low cations, hydrophobic thiazoles may penetrate more easily, yielding artificially low MICs that will not translate to in vivo efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Compliant) Modification: Resazurin-Assisted Readout (to mitigate thiazole color interference).

Experimental Workflow

Caption: Workflow ensuring DMSO limits are respected while maintaining precise thiazole concentrations.

Step-by-Step Procedure

-

Preparation: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate. Dispense 200 µL of drug solution (at 2× the highest desired test concentration) into column 1.

-

Dilution: Perform a serial 2-fold dilution from column 1 through column 10, transferring 100 µL each time. Discard 100 µL from column 10.

-

Column 11: Growth Control (Media + Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum: Prepare a bacterial suspension from a fresh overnight culture to match a 0.5 McFarland Standard (

CFU/mL). Dilute this 1:100 in CAMHB. -

Inoculation: Add 100 µL of the diluted inoculum to wells 1–11. Final volume = 200 µL. Final bacterial density

CFU/mL. -

Incubation: Incubate at 35

2°C for 16–20 hours. Protect from light if the specific thiazole derivative is photosensitive. -

Readout (The Thiazole Modification):

-

Standard: Look for turbidity (pellet formation).

-

If Thiazole Precipitates/ is Colored: Add 30 µL of 0.01% Resazurin solution to all wells. Incubate for 1–2 hours.

-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of resazurin).

-

Protocol 2: Time-Kill Kinetics

Purpose: To determine if the thiazole is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is critical for thiazoles, as many are static at lower concentrations but cidal at higher ones.

Logic & Interpretation

Caption: Decision tree for classifying thiazole pharmacodynamics based on log reduction.

Procedure

-

Setup: Prepare tubes containing CAMHB with thiazole at concentrations of 1× MIC, 2× MIC, and 4× MIC . Include a Growth Control (no drug).

-

Inoculum: Add bacteria (log-phase) to a final concentration of

CFU/mL. -

Sampling: Remove aliquots (100 µL) at

and -

Quantification: Serially dilute aliquots in sterile saline (PBS). Plate 10 µL spots onto Mueller-Hinton Agar.

-

Analysis: Count colonies after overnight incubation. Calculate CFU/mL.

Protocol 3: Biofilm Inhibition (Crystal Violet)

Context: Thiazoles are increasingly investigated for anti-quorum sensing properties. This assay measures the inhibition of biofilm formation on polystyrene surfaces.

Procedure

-

Seeding: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (

CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (glucose promotes biofilm). -

Treatment: Add 100 µL of thiazole compound (at sub-MIC concentrations if testing specific anti-biofilm mechanisms, or MIC concentrations if testing prevention).

-

Biofilm Growth: Incubate statically at 37°C for 24–48 hours.

-

Washing (Critical): Gently aspirate media. Wash wells

with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria. Do not disrupt the slime layer. -

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at room temperature.

-

Solubilization: Wash

with water. Let dry. Add 150 µL of 30% Acetic Acid to solubilize the dye bound to the biofilm matrix. -

Quantification: Transfer contents to a new plate and read Absorbance at 550–600 nm.

Data Presentation & Analysis

Summary Table Template

Report your data using this standardized format to ensure comparability.

| Compound ID | Organism (Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm IC50 |

| Thiazole-A | S. aureus (ATCC 29213) | 4 | 8 | 2 (Bactericidal) | 12 µM |

| Thiazole-B | E. coli (ATCC 25922) | >64 | ND | N/A | >100 µM |

| Ciprofloxacin | Control | 0.5 | 0.5 | 1 | N/A |

Validation Criteria (QC)

For your assay to be valid, the following Quality Control strains must fall within CLSI ranges:

-

S. aureus ATCC 29213: MIC range for standard antibiotics (e.g., Vancomycin 0.5–2 µg/mL).

-

E. coli ATCC 25922: MIC range (e.g., Gentamicin 0.25–1 µg/mL).

-

Z-Factor: For high-throughput screening of thiazole libraries, ensure

.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

-

Mishra, B., et al. (2020). Thiazole: A Promising Heterocycle for the Design of Potent Antimicrobial Agents. Current Topics in Medicinal Chemistry. [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[4][5][6] Journal of Visualized Experiments (JoVE). [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases.[7] [Link]

-

Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Sources

- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. static.igem.org [static.igem.org]

- 5. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Notes & Protocols for Cytotoxicity Screening of Fluorinated Thiazole Derivatives

Introduction: The Double-Edged Sword of Fluorination in Thiazole-Based Drug Discovery

Fluorinated thiazole derivatives represent a promising class of heterocyclic compounds in modern medicinal chemistry. The incorporation of fluorine atoms into the thiazole scaffold can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] These attributes have positioned them as attractive candidates for developing novel therapeutics, particularly in oncology.[2][3] Many thiazole-containing molecules have demonstrated potent cytotoxic effects against various cancer cell lines, making them a focal point of anticancer drug discovery.[1][4]

However, the very properties that make these compounds biologically potent also necessitate a rigorous and nuanced approach to cytotoxicity screening. The goal of this guide is to move beyond generic protocols and provide researchers, scientists, and drug development professionals with a detailed, field-proven framework for assessing the cytotoxic potential of fluorinated thiazole derivatives. We will delve into the causality behind experimental choices, address the unique challenges posed by fluorinated compounds, and present self-validating protocols to ensure data integrity and reproducibility.

Mechanistic Insights: How Thiazole Derivatives Induce Cell Death

Understanding the potential mechanisms of cytotoxicity is paramount for selecting the appropriate screening assays. Thiazole derivatives are known to induce cell death through a variety of pathways, often culminating in programmed cell death, or apoptosis.[5] Key reported mechanisms include:

-

Induction of Apoptosis: Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.[5]

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common mechanism leading to the release of pro-apoptotic factors.[5]

-

Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[2][5]

-

Cell Cycle Arrest: Some derivatives can halt cell proliferation by causing cells to arrest in specific phases of the cell cycle.[4]

-

Generation of Reactive Oxygen Species (ROS): An increase in ROS can lead to oxidative stress and subsequent cellular damage and death.[5]

This mechanistic diversity underscores the need for a multi-assay approach to fully characterize the cytotoxic profile of a novel fluorinated thiazole derivative.

Special Considerations for Fluorinated Compounds